molecular formula C16H11ClN2OS B2977108 N-(3-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide CAS No. 303998-30-3

N-(3-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide

Cat. No. B2977108
M. Wt: 314.79
InChI Key: KLGVIRZZGLETAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their diverse biological activities and are found in many potent drugs . The compound also contains a carboxamide group, which is a common functional group in various bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of thiazoles and carboxamides. Thiazoles have a five-membered ring containing nitrogen and sulfur atoms, while carboxamides have a carbonyl (C=O) and an amine (NH2) group .


Chemical Reactions Analysis

Thiazoles are known to undergo a variety of chemical reactions, including alkylation, acylation, and nucleophilic substitution . The carboxamide group can participate in hydrolysis, reduction, and condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Safety And Hazards

As with any chemical compound, handling “N-(3-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

properties

IUPAC Name

N-(3-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2OS/c17-12-7-4-8-13(9-12)18-15(20)14-10-21-16(19-14)11-5-2-1-3-6-11/h1-10H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGVIRZZGLETAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide

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